4-Bromo-5-(2-thienyl)-1H-pyrazole
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Overview
Description
4-Bromo-5-(2-thienyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 4-position and a thienyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(2-thienyl)-1H-pyrazole typically involves the bromination of 5-(2-thienyl)-1H-pyrazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve scalable and green chemistry approaches to minimize environmental impact. Techniques such as continuous flow synthesis and the use of less hazardous reagents and solvents are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(2-thienyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thienyl group can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can modify the pyrazole ring.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, sulfoxides, sulfones, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-5-(2-thienyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(2-thienyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and thienyl substituents contribute to the compound’s binding affinity and selectivity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, facilitating its interaction with biological macromolecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(2-Thienyl)-1H-pyrazole: Lacks the bromine substituent, resulting in different reactivity and binding properties.
4-Bromo-1H-pyrazole:
4,5-Di(2-thienyl)-1H-pyrazole: Contains an additional thienyl group, leading to increased steric hindrance and altered reactivity.
Uniqueness
4-Bromo-5-(2-thienyl)-1H-pyrazole is unique due to the presence of both bromine and thienyl substituents, which confer distinct electronic and steric properties. These features make it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal and materials science.
Properties
IUPAC Name |
4-bromo-5-thiophen-2-yl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-5-4-9-10-7(5)6-2-1-3-11-6/h1-4H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIZNLHXPPDDAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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